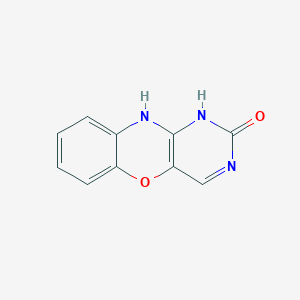

1,3-Diaza-2-oxophenoxazine

Description

Contextualization within Heterocyclic Chemistry and the Phenoxazine (B87303) Family

1,3-Diaza-2-oxophenoxazine is a tricyclic heterocyclic compound. nih.gov Heterocycles, cyclic compounds containing at least two different elements in the ring, form a vast and vital class of organic molecules, with many exhibiting significant biological activity. nih.gov this compound belongs to the larger phenoxazine family, which is characterized by a core structure of two benzene (B151609) rings fused to an oxazine (B8389632) ring. nih.gov Phenoxazines themselves have a long history, initially recognized for their utility as dyes and pigments. nih.gov

The structure of this compound is notable for the inclusion of a pyrimidone ring fused to the phenoxazine core. This modification imparts specific properties that distinguish it from other phenoxazine derivatives. The synthesis of phenoxazine compounds can be achieved through various methods, including the thermal condensation of o-aminophenol and catechol, a method first reported in 1887. nih.gov More complex derivatives, including those with additional fused rings or specific substitutions, are synthesized through multi-step reaction sequences. For instance, the synthesis of its deoxynucleoside derivative involves procedures developed by Matteucci and others. nih.govchalmers.se

Interdisciplinary Significance in Biochemical and Materials Science Research

The unique characteristics of this compound have propelled its use far beyond traditional organic chemistry, establishing its significance in both biochemical and materials science research.

In the realm of biochemical research , this compound has gained prominence primarily as a fluorescent nucleobase analogue. nih.govbeilstein-journals.org When incorporated into DNA and RNA strands, it can act as a sensitive probe to study nucleic acid structure, dynamics, and interactions with other molecules. nih.govbeilstein-journals.org Its ability to mimic the natural base cytosine, forming stable base pairs with guanine (B1146940), allows for its integration into nucleic acid structures with minimal disruption. beilstein-journals.orgatdbio.com This property is crucial for studying biological processes such as DNA replication and repair. jst.go.jp

The compound's notable fluorescence is a key asset. nih.govchalmers.se It possesses a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light. nih.govchalmers.se This brightness makes it an exceptional tool for techniques like Förster Resonance Energy Transfer (FRET), which can measure distances at the molecular level. beilstein-journals.org In FRET studies, this compound often serves as a donor fluorophore, transferring energy to an acceptor molecule. beilstein-journals.org This has been instrumental in creating "spectroscopic rulers" to investigate the architecture of nucleic acids. beilstein-journals.org

In materials science , the fluorescent properties of phenoxazine derivatives, including this compound, are being explored for the development of novel optical materials. nih.gov The solvent-dependent optical properties and high quantum yields of some phenoxazines make them attractive for creating sensors and indicators. nih.gov Research into phenoxazine-based dyes has also extended to their use in dye-sensitized solar cells, where they can act as a bridge between electron-rich and electron-accepting components. nih.gov

Overview of Advanced Research Trajectories and Methodological Approaches

Current research on this compound and its derivatives is following several advanced trajectories, employing sophisticated methodological approaches.

One major area of investigation is the synthesis of novel derivatives with tailored properties. nih.gov This includes modifying the core structure to enhance specific characteristics, such as solubility, binding affinity, or photophysical parameters. For example, the synthesis of derivatives with alkoxy substituents or acyclic and carbocyclic moieties aims to expand the repertoire of phenoxazine-based antiviral candidates. nih.gov

Another significant research direction involves the use of this compound in advanced fluorescence spectroscopy techniques . Beyond standard fluorescence measurements, researchers are utilizing time-resolved fluorescence and fluorescence anisotropy to gain deeper insights into molecular dynamics. nih.gov For instance, the fluorescence decays of tCO have been shown to be sensitive to its local environment, providing information about its conformation within single- and double-stranded DNA. beilstein-journals.org

Furthermore, the development of computational models complements experimental work. beilstein-journals.org These models help to predict the structural and photophysical properties of new derivatives and to interpret complex experimental data, such as that obtained from FRET measurements. beilstein-journals.org

The integration of this compound into nucleic acid-based technologies represents a rapidly advancing field. nih.govresearchgate.net This includes its use in antisense oligonucleotides, where its incorporation can enhance the stability and cellular uptake of these therapeutic agents. nih.govresearchgate.net Its derivative, the "G-clamp," which forms four hydrogen bonds with guanine, significantly increases the stability of DNA duplexes, a valuable property for various biomedical applications. researchgate.net

Data and Properties

Below are tables summarizing key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H7N3O2 |

| Molar Mass | 201.18 g/mol |

| IUPAC Name | 1,10-dihydropyrimido[5,4-b] Current time information in Bangalore, IN.mdpi.combenzoxazin-2-one |

| CAS Number | 362 |

Source: PubChem CID 21972537 nih.gov

Table 2: Photophysical Properties of this compound (tCO)

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | ~360 nm |

| Emission Maximum (λem) | ~465 nm |

| Extinction Coefficient (ε) | ~9000 M-1cm-1 at 360 nm |

| Fluorescence Quantum Yield (Φf) | ~0.3 (as free nucleoside), ~0.22 (in double-stranded DNA) |

Sources: nih.govchalmers.seglenresearch.com

Table 3: Comparison of Fluorescent Base Analogues

| Analogue | Brightness in Duplex DNA (relative to 2-aminopurine) |

|---|---|

| This compound (tCO) | 25-50 times brighter |

| 1,3-Diaza-2-oxophenothiazine (tC) | Significantly brighter |

| 2-Aminopurine (B61359) | Baseline |

Source: glenresearch.comglenresearch.com

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O2 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

1,10-dihydropyrimido[5,4-b][1,4]benzoxazin-2-one |

InChI |

InChI=1S/C10H7N3O2/c14-10-11-5-8-9(13-10)12-6-3-1-2-4-7(6)15-8/h1-5H,(H2,11,12,13,14) |

InChI Key |

PTFYZDMJTFMPQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=NC(=O)N3 |

Synonyms |

1,3-diaza-2-oxophenoxazine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Functionalization of 1,3 Diaza 2 Oxophenoxazine

Multi-Step Reaction Pathways for Core Structure Elaboration

The construction of the 1,3-diaza-2-oxophenoxazine core is a multi-step process that requires careful selection of starting materials and optimization of reaction conditions to achieve desirable yields.

Strategic Selection of Phenolic and Aniline (B41778) Precursors

The synthesis of the phenoxazine (B87303) ring system often begins with the strategic selection of phenolic and aniline precursors. A common approach involves the use of substituted 2-aminophenols and quinones. bas.bg For instance, the condensation of 2-aminophenol (B121084) with 2,3-dichloro-1,4-naphthoquinone in a basic medium is a key step in forming benzo[a]phenoxazin-5-one derivatives. frontiersin.org Another strategy employs the pyrolytic condensation of 2-bromophenol (B46759) and 2,5-dichloronitrobenzene to produce 2-chlorophenoxazine. niscpr.res.in

In the synthesis of 8-alkoxy-substituted this compound nucleosides, 4-(alkoxy)-2-nitrophenols are utilized as key precursors. nih.gov These are prepared by the nitration of 4-alkoxyphenols, followed by the reduction of the nitro group to yield the corresponding anilines. nih.gov The choice of these precursors is critical as the substituents on the aromatic rings will ultimately influence the properties of the final this compound molecule.

Cyclization Reactions and Yield Optimization in Phenoxazine Ring Formation

The formation of the central phenoxazine ring is typically achieved through a cyclization reaction. Various methods have been developed to promote this crucial step and optimize the yield of the desired product. Traditional methods often rely on acid-mediated condensation under harsh conditions. chemrxiv.org For example, the reaction can be conducted in a high-boiling aromatic solvent like p-xylene (B151628) at elevated temperatures (155-165°C) to facilitate intramolecular cyclization, with azeotropic removal of water to improve the yield. niscpr.res.in

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core allows for the fine-tuning of its properties and its incorporation into larger molecular systems, such as oligonucleotides.

Nucleoside Analogue Synthesis and Phosphoramidite (B1245037) Chemistry

A significant area of research focuses on the synthesis of this compound as a fluorescent cytosine analogue, often referred to as tCO. beilstein-journals.orgatdbio.com The synthesis of its corresponding deoxyribonucleoside phosphoramidite is crucial for its incorporation into DNA strands using automated solid-phase synthesis. nih.gov

The synthesis of the tCO phosphoramidite involves several key steps. The unphosphorylated nucleoside, 3-(2-deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxo-phenoxazine, is first synthesized. nih.gov This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group. researchgate.net Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the desired phosphoramidite monomer. researchgate.net A similar strategy is employed for the synthesis of the ribonucleoside analogue, which requires the use of a 2'-hydroxyl protecting group, such as the thiomorpholine-4-carbothioate (TC) group. sigmaaldrich.comatdbio.com

The following table summarizes a typical synthetic scheme for a protected tC nitro deoxyribose phosphoramidite: researchgate.net

| Step | Reagents and Conditions | Product | Yield |

| a | aq NaOH, 24 h, reflux | Intermediate | - |

| b | EtOH, HCl, 24 h, reflux | Intermediate | 15% (over 2 steps) |

| c | DMF, toluene, 3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl, NaH, 18 h, rt | Glycosylated product | 11% |

| d | MeONa, MeOH, 18 h, rt | Deprotected nucleoside | 71% |

| e | pyridine, DMAP, DMTr-Cl, 18 h, rt | 5'-DMTr protected nucleoside | 74% |

| f | DCM, DIPEA, 2-cyanoethylN,N-diisopropylchlorophosphoramidite, 1 h, rt | Protected tC nitro deoxyribose phosphoramidite | 93% |

Impact of Substituent Groups on Molecular Properties and Research Utility

The introduction of various substituent groups onto the this compound ring system can significantly alter its molecular properties, including its fluorescence and binding affinity. beilstein-journals.organnualreviews.org For example, the oxo homologue, tCO (this compound), is considered an excellent fluorescent base analogue. beilstein-journals.org

The addition of an aminoethoxy group at the 9-position, creating a "G-clamp" analogue, dramatically increases the binding affinity for guanine (B1146940). researchgate.netnih.gov This modification allows for the formation of four hydrogen bonds with guanine, leading to enhanced stability of DNA duplexes. researchgate.net The introduction of a nitro group, as in 7-nitro-1,3-diaza-2-oxophenothiazine (tCnitro), results in a non-emissive chromophore that can act as a FRET acceptor for fluorescent analogues like tC and tCO. beilstein-journals.org

The table below highlights the effect of different substituents on the properties of this compound derivatives:

| Derivative | Key Substituent | Impact on Properties | Research Utility |

| tCO | Oxo group in the phenoxazine ring | Excellent fluorescent base analogue. beilstein-journals.org | FRET donor, fluorescent probe for nucleic acid studies. beilstein-journals.orgmdpi.com |

| G-clamp | 9-(2-aminoethoxy) group | Significantly increased binding affinity for guanine. researchgate.netnih.gov | Enhancing the stability and target affinity of oligonucleotides. researchgate.netnih.gov |

| tCnitro | Nitro group | Non-emissive, acts as a FRET acceptor. beilstein-journals.org | Used in FRET-based studies of nucleic acid structure and dynamics. beilstein-journals.org |

| 8-alkoxy derivatives | Fatty alkoxy substituents at position 8 | Modified lipophilicity and potential for altered biological activity. nih.gov | Investigating structure-activity relationships for antiviral properties. nih.gov |

| Benzothiazole-substituted derivative | Benzothiazole group | Engages in Ag(I)-mediated base pairing with increased luminescence. rsc.org | Development of metal-mediated base pairs and luminescent probes. rsc.org |

Conjugation Strategies for Oligonucleotides and Macromolecular Systems

The ability to conjugate this compound derivatives to oligonucleotides and other macromolecules is crucial for their application in various research areas. The most common method for incorporation into oligonucleotides is through the use of their phosphoramidite derivatives in automated solid-phase synthesis. nih.govgoogle.com

Once incorporated, these modified oligonucleotides can be further conjugated to other molecules. For example, a G-clamp-linker antisense oligonucleotide (ASO) was designed and synthesized by introducing a G-clamp base with a flexible linker to the 5'-end of an ASO. nih.gov This strategy aimed to improve the intracellular uptake and tissue migration of the ASO. nih.gov The phenoxazine moiety itself is a component of various pharmaceuticals, suggesting that its incorporation into oligonucleotides could confer beneficial properties. nih.gov

Molecular Recognition and Structural Biology of 1,3 Diaza 2 Oxophenoxazine Analogues

Principles of Non-Covalent Interactions with Nucleic Acid Structures

The interaction of 1,3-diaza-2-oxophenoxazine analogues with nucleic acids is governed by a variety of non-covalent forces. These interactions are crucial for the stability and function of the resulting nucleic acid complexes.

This compound (tC⁰) and its derivatives are capable of forming both canonical and non-canonical base pairs with natural nucleobases. oup.com As a cytosine analogue, tC⁰ can form a stable Watson-Crick base pair with guanine (B1146940) (G). oup.comnih.gov This interaction is structurally similar to the natural C:G base pair, causing minimal perturbation to the DNA duplex. nih.govglenresearch.com This faithful mimicry allows for its incorporation into DNA by polymerases with high efficiency. nih.gov

Beyond canonical pairing, tC⁰ also engages in non-canonical interactions. It can form a hemiprotonated base pair with cytosine (C), similar to the C:C+ pairs that stabilize i-motif structures. oup.comcsic.es This ability to participate in both types of base pairing makes it a versatile probe for studying different nucleic acid architectures. oup.com For instance, the adenosine-1,3-diazaphenoxazine (Adap) derivative was specifically designed to selectively recognize and form a stable base pair with the oxidized guanine lesion, 8-oxo-2'-deoxyguanosine (8-oxo-dG), in DNA. acs.org

The following table summarizes the types of base pairing interactions involving this compound analogues:

Interactive Table: Base Pairing of this compound Analogues| Analogue | Pairing Partner(s) | Type of Interaction | Significance |

| This compound (tC⁰) | Guanine (G) | Watson-Crick | Mimics natural C:G pair, minimal structural perturbation. oup.comnih.govglenresearch.com |

| This compound (tC⁰) | Cytosine (C) | Hemiprotonated (tC⁰:C⁺) | Enables probing of i-motif structures. oup.comcsic.es |

| Adenosine-1,3-diazaphenoxazine (Adap) | 8-oxo-dG | Selective recognition | Detection of oxidative DNA damage. acs.org |

In the context of non-canonical structures, such as the i-motif, stacking interactions play a crucial role. oup.com The folding of a cytosine-rich sequence into an i-motif can lead to the quenching of fluorescence from a strategically placed tC⁰ analogue due to stacking with neighboring bases. mdpi.com Furthermore, when tC⁰ is incorporated near a G:C:G:C minor groove tetrad in an i-motif, a significant enhancement in stability is observed due to strong stacking interactions between the guanine bases and the tC⁰ nucleobase. oup.com This interaction allows the formation of a stable i-motif structure even at neutral pH. oup.com

The incorporation of this compound analogues into nucleic acid structures can lead to significant thermodynamic and structural changes. The introduction of a G-clamp analogue, a derivative of this compound, into oligonucleotides has been shown to substantially increase the thermal stability of duplexes with complementary DNA and RNA. researchgate.net This stabilization is attributed to the enhanced stacking interactions and the formation of additional hydrogen bonds. researchgate.netresearchgate.net

The following table summarizes the thermodynamic and structural effects of incorporating this compound analogues into nucleic acids:

Interactive Table: Thermodynamic and Structural Effects of this compound Analogues| Analogue/Derivative | Nucleic Acid Structure | Observed Effect | Method of Observation |

| G-clamp analogue | DNA/RNA Duplex | Increased thermal stability. researchgate.net | UV-melting studies. |

| This compound (tC⁰) | B-form DNA | Minimal disruption of global helix geometry. researchgate.netacs.org | Circular Dichroism (CD) spectroscopy. researchgate.net |

| This compound (tC⁰) | DNA Duplex with lesion | Fluorescence changes upon enzyme binding, indicating local structural rearrangements. nih.govnih.gov | Stopped-flow fluorescence spectroscopy. nih.gov |

| This compound (tC⁰) | i-motif DNA | Enhanced thermal and pH stability when near a G:C:G:C tetrad. oup.com | NMR spectroscopy, fluorescence. oup.com |

Investigation of Metal-Mediated Base Pairing Involving this compound Derivatives

The field of synthetic biology has explored the creation of artificial base pairs, including those mediated by metal ions. uni-muenster.de this compound derivatives have emerged as valuable ligands in the formation of such metal-mediated base pairs, expanding the structural and functional possibilities of nucleic acids. nih.gov

This compound (designated as X) has been successfully employed as a ligand for silver(I) ions within a parallel DNA duplex. nih.gov This fluorescent cytosine analogue can form stable metal-mediated base pairs, such as X-Ag(I)-X and X-Ag(I)-C. nih.gov The formation and stability of these complexes have been confirmed using temperature-dependent UV spectroscopy. nih.govnih.gov

A noteworthy finding is that the fluorescence of the this compound ligand is not significantly quenched upon binding to a silver(I) ion; in fact, the luminescence intensity can increase upon the formation of an X-Ag(I)-C base pair. nih.gov This property is advantageous for the development of fluorescent biosensors. nih.gov

Furthermore, a benzothiazole-substituted derivative of this compound has been shown to form a dinuclear X-Ag(I)₂-X base pair, indicating the ability of these modified nucleobases to bind multiple metal ions. nih.govrsc.org The stoichiometry of these metal-mediated base pairs is often determined by analyzing the changes in the melting temperature (Tₘ) of the DNA duplex as a function of the metal ion concentration. rsc.org

The following table details the complexation of this compound derivatives with silver(I):

Interactive Table: Silver(I) Complexation with this compound Derivatives| Derivative | Metal Ion | Resulting Base Pair | Key Finding |

| This compound (X) | Silver(I) | X-Ag(I)-X, X-Ag(I)-C | Formation of stable, fluorescent metal-mediated base pairs. nih.gov |

| Benzothiazole-substituted X | Silver(I) | Dinuclear X-Ag(I)₂-X | Incorporation of two Ag(I) ions, with an increase in luminescence. nih.govrsc.org |

The ability to create metal-mediated base pairs opens up possibilities for the rational design of novel nucleic acid-based materials and devices with tailored properties. mdpi.com By incorporating ligands like this compound derivatives into specific sites within a DNA sequence, it is possible to direct the assembly of metal ions along the helical axis. researchgate.net

This approach allows for the construction of DNA duplexes with site-specific metal-based functionalities. rsc.org The design principles are based on the coordination chemistry of the metal ion and the ligand-containing nucleobase. mdpi.com For example, the predictable formation of Ag(I)-mediated base pairs with this compound derivatives allows for the programmed assembly of silver ions within a DNA framework. nih.govnih.gov Such metal-ion-containing DNA structures could have applications in nanotechnology, molecular electronics, and catalysis. researchgate.netaip.org The rational design of these systems is a key area of research in bioinorganic chemistry and materials science. mdpi.comrsc.org

Potential Applications in Advanced DNA Nanotechnology

The unique photophysical properties and structural characteristics of this compound (tCO) and its derivatives make them valuable tools in the field of DNA nanotechnology. These analogues can be incorporated into DNA structures to create functional devices for sensing, imaging, and controlling biological processes at the nanoscale.

A significant application lies in the stabilization and study of non-canonical DNA structures like i-motifs. nih.govoup.com I-motifs are four-stranded DNA structures formed in cytosine-rich sequences, held together by hemiprotonated C-C+ base pairs, and their stability is pH-dependent. nih.govoup.com This property makes them useful as pH sensors. oup.com However, their moderate stability can limit in vivo applications. nih.gov Researchers have designed substituted phenoxazine (B87303) derivatives, termed "i-clamps," to enhance the stability of i-motifs. nih.gov While a simple phenoxazine nucleotide without a specific tether can cause minor destabilization when placed in the i-motif core, rationally designed clamp analogues with tethers at different positions can interact with the DNA backbone, leading to significant stabilization. nih.govscispace.com This enhanced stability is crucial for developing robust DNA-based sensors for applications like monitoring intracellular pH changes during processes like endocytosis. oup.com

The fluorescent properties of tCO are particularly advantageous. It is an exceptionally bright fluorescent base analogue that, when incorporated into DNA, causes minimal structural perturbation. nih.govchalmers.se Its fluorescence is sensitive to its local environment, which allows it to be used as a probe to monitor structural transitions in DNA. plos.orgcsic.es For instance, the fluorescence of tCO can be used to monitor the folding and unfolding kinetics of i-motifs induced by pH changes. oup.com This makes tCO and its analogues powerful components for building DNA aptamers and sensors with pH-dependent affinity, which can be applied in bioimaging and controlled drug release. oup.com Furthermore, the development of FRET (Förster Resonance Energy Transfer) pairs using tCO as a donor molecule provides a unique tool for detailed investigations of nucleic acid systems. glenresearch.com The ability to create oligonucleotides with enhanced nuclease resistance by incorporating phenoxazine derivatives further expands their utility in therapeutic and nanotechnological applications that require high stability in biological environments. researchgate.netnih.gov

Elucidation of Macromolecular Binding and Enzymatic Processes

The fluorescent cytosine analogue this compound (tCO) serves as a powerful probe for characterizing the interactions between DNA and various enzymes, including DNA polymerases and exonucleases. Its ability to mimic cytosine in base pairing while possessing a distinct fluorescent signal allows for real-time monitoring of enzymatic processes. nih.govresearchgate.net

DNA Polymerase Interactions: Studies have shown that the 5'-triphosphate of tCO (dtCOTP) is efficiently incorporated into DNA by several DNA polymerases. nih.govnih.gov The Klenow fragment of E. coli DNA polymerase I polymerizes dtCOTP opposite guanine with an efficiency slightly higher than that of the natural cytosine triphosphate (dCTP). nih.gov This demonstrates that the active site of the Klenow fragment can accommodate base pairs that are expanded in the major groove. nih.gov Similarly, Deep Vent DNA polymerase can incorporate dtCOTP, enabling the production of highly fluorescent PCR products, whereas Taq polymerase is less effective. nih.gov The differing abilities of polymerases to incorporate and extend from tCO highlights variations in their active site flexibility and selectivity. nih.govnih.gov

The fluorescent properties of tCO have been instrumental in probing the nascent base-pair binding pocket (NBP) of DNA polymerases like the bacteriophage RB69 DNA polymerase (RB69pol). scispace.com In the wild-type enzyme, the fluorescence of a templating tCO is quenched only upon binding of the correct nucleotide, dGTP. scispace.com However, in a mutant enzyme with a more flexible NBP (Y567A), fluorescence is also quenched by the incorrect nucleotide dATP, indicating that the increased flexibility allows for aberrant base pairing. scispace.com This use of tCO helps to identify specific conformational steps that are altered during nucleotide selection and misincorporation. scispace.com

| DNA Polymerase | Analogue | Finding | Reference |

| Klenow Fragment | dtCOTP | Incorporated with slightly higher efficiency opposite guanine than dCTP; binds with nanomolar affinity to the active site. | nih.gov |

| Deep Vent Polymerase | dtCOTP | Efficiently incorporates the analogue, allowing for high-density labeling of PCR products. | nih.gov |

| Taq Polymerase | dtCOTP | Prone to forming mutagenic tCO-A pairs and does not efficiently extend from tCO, leading to poor PCR outcomes. | nih.gov |

| RB69 Polymerase (Y567A mutant) | tCO (template) | Increased flexibility in the nascent base-pair binding pocket allows for stabilization of a dATP/tCO mismatch. | scispace.com |

| Human Polymerase α | dtCOTP | Inserts the analogue opposite guanine with efficiency comparable to dCTP and can also insert it opposite adenine. | nih.gov |

Exonuclease Interactions: The interaction of this compound with exonucleases has been explored primarily through its use as a fluorescent reporter to monitor DNA dynamics. Its fluorescence increases significantly when a DNA duplex melts into single-stranded DNA (ssDNA), a change that can be exploited to track DNA transfer between enzymatic active sites. researchgate.net In a key study using T7 DNA polymerase, which has both polymerase and proofreading exonuclease domains, tCO was used to monitor the kinetics of DNA transfer between the two sites. researchgate.netnih.gov This allowed researchers to observe how the enzyme selectively removes mismatched bases during replication, a critical component of its proofreading function. nih.gov

Furthermore, oligonucleotides modified with phenoxazine derivatives have been shown to exhibit enhanced resistance to 3'-exonucleases compared to standard DNA. nih.gov For example, an oligodeoxynucleotide containing a bridged nucleic acid (BNA) with a G-clamp phenoxazine derivative (BNAP-AEO) was found to be more resistant to spleen exonuclease digestion than oligonucleotides with standard phosphorothioate (B77711) linkages, which are themselves designed for nuclease resistance. nih.gov This increased enzymatic resistance is a valuable property for the development of nucleic acid-based therapeutics. nih.govnih.gov

The fluorescent properties of this compound (tCO) are exceptionally well-suited for detailed kinetic and mechanistic investigations of DNA replication and repair enzymes. nobelprize.orgecancer.org By incorporating tCO into DNA substrates, researchers can use techniques like stopped-flow fluorescence to monitor conformational changes and reaction steps in real-time, from milliseconds to seconds. nih.govmdpi.com

DNA Replication Kinetics: In the study of high-fidelity DNA replication, tCO has provided unprecedented insight into the proofreading mechanism of T7 DNA polymerase. nih.gov By monitoring the fluorescence changes of tCO, researchers could resolve the individual steps of DNA transfer from the polymerase active site to the exonuclease active site for mismatch removal. researchgate.netnih.gov The kinetic data revealed that single-stranded DNA binds to the exonuclease site at a diffusion-limited rate, followed by extremely rapid hydrolysis of the terminal nucleotide. nih.gov The study also identified a unique intermediate state during the transfer of duplex DNA and showed that this transfer is stimulated by free nucleoside triphosphates. nih.gov These detailed kinetic measurements led to a comprehensive model explaining how the efficient transfer of DNA between the two active sites contributes to the high fidelity of DNA replication. nih.gov

DNA Repair Enzyme Kinetics: The mechanism of base excision repair (BER) enzymes has also been elucidated using tCO. For Endonuclease III (Endo III), an enzyme that removes oxidized pyrimidines, tCO was used as a fluorescent reporter to track the multistep process of DNA binding, lesion recognition, and catalysis over a range of temperatures. mdpi.com The stopped-flow kinetic data allowed for a thermodynamic analysis, revealing that the process is driven by both enthalpy (during damage recognition) and entropy (during the adjustment of the enzyme-substrate complex). mdpi.com These studies also helped to define the specific roles of key catalytic amino acid residues, such as Lys120 and Asp138, in distorting the DNA duplex to facilitate repair. mdpi.com

The table below summarizes key kinetic parameters obtained in studies using this compound and its analogues.

| Enzyme System | Analogue/Probe | Kinetic Parameter | Value | Finding | Reference |

| T7 DNA Polymerase | tCO in ssDNA | kon (binding to exo site) | ~10⁹ M⁻¹s⁻¹ | Diffusion-limited binding of ssDNA to the exonuclease site. | nih.gov |

| T7 DNA Polymerase | tCO in ssDNA | Kd (binding to exo site) | 40 nM | High-affinity binding of ssDNA to the exonuclease site. | nih.gov |

| T7 DNA Polymerase | tCO in ssDNA | khydrolysis | >5000 s⁻¹ | Very fast hydrolysis of the 3'-terminal nucleotide. | nih.gov |

| Klenow Fragment | dtCOTP | Kd (binding to active site) | Nanomolar range | High-affinity binding of the analogue to the polymerase active site. | nih.gov |

| RB69 Polymerase Y567A | dATP binding to tCO template | Kd,app | 170 µM | Flexibility in the NBP increases binding affinity for the incorrect nucleotide. | scispace.com |

| Endonuclease III | tCO in DNA | - | - | Allowed resolution of multistep kinetic mechanism of DNA binding and lesion recognition. | mdpi.com |

These kinetic and mechanistic studies, enabled by the unique properties of this compound, are fundamental to understanding the intricate processes that ensure genome integrity during replication and repair. nobelprize.orgnih.gov

Advanced Spectroscopic and Biophysical Characterization of 1,3 Diaza 2 Oxophenoxazine

Photophysical Characterization as a Fluorescent Nucleobase Analogue

Excitation and Emission Spectra, Quantum Yield Determination, and Lifetime Measurements

1,3-Diaza-2-oxophenoxazine (tC⁰) exhibits a distinct absorption spectrum with its lowest energy band centered around 360-365 nm. chalmers.senih.govglenresearch.com This absorption maximum is well-separated from the absorption of natural nucleobases, allowing for selective excitation. beilstein-journals.orgchalmers.se The fluorescence emission of tC⁰ is centered at approximately 465 nm, providing a significant Stokes shift. chalmers.senih.govnih.gov

As a free nucleoside, tC⁰ demonstrates a high fluorescence quantum yield of about 0.3. chalmers.senih.govnih.gov A remarkable feature of tC⁰ is that its high quantum yield is largely maintained upon incorporation into both single- and double-stranded DNA. chalmers.senih.gov When integrated into a DNA duplex, the average quantum yield is approximately 0.22, with only minor variations depending on the neighboring bases. nih.gov This insensitivity to the local environment is a significant advantage over many other fluorescent base analogues, such as 2-aminopurine (B61359), whose fluorescence is heavily quenched within a DNA duplex. chalmers.seatdbio.com

The fluorescence lifetime of the tC⁰ nucleoside in aqueous buffer is about 3.4 ns. nih.gov When incorporated into double-stranded DNA, the lifetime is in the range of 3-5 ns, and the fluorescence decays are typically mono-exponential. beilstein-journals.org In contrast, when part of a single-stranded DNA, the decay often becomes bi-exponential. beilstein-journals.org In RNA duplexes, tC⁰ also exhibits a bright fluorescence with an average lifetime of 4.3 ns, although the decays are generally best fitted with two lifetime components. researchgate.net

| Property | Value (Free Nucleoside) | Value (in dsDNA) |

| Excitation Maximum (λ_exc) | ~360 nm chalmers.senih.govnih.gov | ~365 nm beilstein-journals.org |

| Emission Maximum (λ_em) | ~465 nm chalmers.senih.govnih.gov | ~450 nm beilstein-journals.org |

| Quantum Yield (Φ_f) | 0.30 chalmers.senih.govnih.gov | ~0.22 nih.gov |

| Fluorescence Lifetime (τ_f) | 3.4 ns nih.gov | 3-5 ns beilstein-journals.org |

Environment-Sensitive Fluorescence and Neighboring Base Effects in Nucleic Acids

A key characteristic of this compound is the relative stability of its fluorescence quantum yield, which is not significantly affected by its neighboring bases when incorporated into double-stranded DNA. chalmers.senih.gov The quantum yield of tC⁰ in dsDNA typically ranges from 0.17 to 0.27. glenresearch.com This is in stark contrast to its structural relative, 1,3-diaza-2-oxophenothiazine (tC), which also shows high and stable quantum yields in both single- and double-stranded DNA (0.17–0.24 and 0.16–0.21, respectively). nih.gov

While the quantum yield is relatively stable, some sensitivity to the microenvironment exists, making tC⁰ a useful probe for detecting conformational changes in DNA. nih.gov For instance, the fluorescence of tC⁰ can be quenched upon the formation of certain DNA structures like i-motifs. oup.com The brightness of tC⁰, which is a product of its molar absorptivity and quantum yield, is notably high, making it up to 50 times brighter on average than other fluorescent base analogues like 2-aminopurine when incorporated into dsDNA. glenresearch.com

Applications in Förster Resonance Energy Transfer (FRET) for Probing Nucleic Acid Structure and Dynamics

The bright and stable fluorescence of this compound makes it an excellent donor for Förster Resonance Energy Transfer (FRET) experiments. chalmers.senih.govbeilstein-journals.orgnih.gov FRET is a powerful technique for measuring distances on the nanometer scale in biomolecules. beilstein-journals.org

A particularly effective FRET pair has been developed using tC⁰ as the donor and a non-emissive nitro-derivative, 7-nitro-1,3-diaza-2-oxophenothiazine (tCnitro), as the acceptor. beilstein-journals.orgacs.orgnih.gov The absorption spectrum of tCnitro has a maximum around 440 nm, which overlaps well with the emission of tC⁰. beilstein-journals.orgchalmers.se This pairing results in a Förster distance (R₀) of approximately 27 Å, enabling the measurement of distances covering more than one turn of a DNA duplex. beilstein-journals.orgacs.orgchalmers.se

The rigid stacking of both the tC⁰ donor and the tCnitro acceptor within the DNA helix provides a high degree of control over their relative orientation. acs.orgnih.gov This is a significant advantage as it allows for more precise interpretation of FRET data, making it possible to distinguish between changes in distance and changes in orientation. acs.orgnih.gov

Fluorescence Anisotropy and Time-Resolved Fluorescence for Conformational Flexibility Studies

Fluorescence anisotropy measurements are used to probe the rotational dynamics of a molecule. oup.com The high brightness and nanosecond-scale lifetime of this compound make it well-suited for such studies. chalmers.senih.govstanford.edu The fundamental fluorescence anisotropy of tC⁰, measured in a rigid matrix, is high (0.37), indicating that the absorption and emission transition moments are nearly parallel. nih.gov

When incorporated into a DNA molecule, changes in the fluorescence anisotropy of tC⁰ can report on the conformational flexibility of the nucleic acid. chalmers.senih.gov This technique has been successfully used to study the binding of proteins to DNA, where changes in the local DNA dynamics upon protein binding are reflected in the anisotropy of the embedded tC⁰ probe. chalmers.senih.gov Time-resolved fluorescence measurements complement these studies by providing more detailed information on the timescales of molecular motions.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR has also been instrumental in detailed structural studies of more complex DNA structures containing tC⁰. For example, in studies of i-motif structures, NMR has revealed that the enhanced stability of these structures upon tC⁰ incorporation is due to significant stacking interactions between the tC⁰ nucleobase and neighboring guanine (B1146940) residues. oup.comrcsb.org These studies demonstrate the power of NMR in providing high-resolution structural insights into the local environment of the tC⁰ probe within a nucleic acid context. oup.comresearchgate.net

Computational Chemistry and Theoretical Insights into 1,3 Diaza 2 Oxophenoxazine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Photophysics

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the electronic and photophysical properties of 1,3-Diaza-2-oxophenoxazine, often abbreviated as tCO. chalmers.senih.gov DFT calculations have been instrumental in understanding its behavior, particularly when incorporated into DNA and forming metal-mediated base pairs.

Research has shown that DFT calculations can predict the geometry and stability of base pairs involving this compound. For instance, in the context of silver(I)-mediated base pairing, DFT calculations have suggested the presence of a synergistic hydrogen bond in X:X and X:C base pairs (where X represents this compound). nih.gov This theoretical insight helps to explain the stabilizing effect of this artificial nucleobase in DNA duplexes.

Furthermore, time-dependent DFT (TD-DFT) has been employed to calculate theoretical luminescence spectra. This has been particularly useful in identifying the specific geometries of silver(I)-mediated base pairs that are responsible for observed increases in luminescence. nih.gov When this compound binds to a silver(I) ion in a DNA duplex, its luminescence emission maximum experiences a red shift, a phenomenon that can be rationalized through TD-DFT calculations. nih.gov

The photophysical properties of tCO have been extensively characterized, revealing a lowest energy absorption band at approximately 360 nm and fluorescence centered at 465 nm. chalmers.senih.gov DFT calculations support the observation that this absorption is dominated by a single in-plane polarized electronic transition. chalmers.senih.gov The high quantum yield of tCO, even when incorporated into DNA, makes it one of the brightest fluorescent base analogues reported. glenresearch.com

The following table summarizes key photophysical data for this compound:

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~360 nm | chalmers.senih.gov |

| Molar Extinction Coefficient (ε) at 360 nm | 9000 M-1cm-1 | glenresearch.com |

| Fluorescence Emission Maximum (λem) | ~465 nm | chalmers.senih.gov |

| Quantum Yield (ΦF) as free nucleoside | 0.3 | chalmers.senih.gov |

| Average Quantum Yield (ΦF) in double-stranded DNA | 0.22 | chalmers.senih.gov |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the conformational flexibility and intermolecular interactions of this compound within larger systems like DNA duplexes. These simulations provide a dynamic picture that complements the static view offered by quantum chemical calculations.

MD simulations have been used to investigate the geometrical flexibility of silver(I)-mediated base pairs containing this compound. nih.gov These simulations have shown that the synergistic hydrogen bond predicted by DFT can face either the major or the minor groove of the DNA, highlighting the dynamic nature of these interactions. nih.gov The simulations are typically carried out using force fields like AMBER, with explicit solvent models to accurately represent the aqueous environment. rsc.org

The stability of DNA structures containing this compound has also been explored using MD simulations. For example, simulations of DNA heating have been performed to understand the melting behavior of duplexes with and without silver-mediated base pairs. mdpi.com These studies help to elucidate the molecular mechanisms by which these artificial base pairs stabilize the DNA double helix. mdpi.com

In a study involving a benzothiazole-substituted derivative of this compound, MD simulations were crucial in understanding the formation of a dinuclear X-Ag(I)2-X base pair. nih.gov The simulations, in conjunction with experimental data, provided insights into how even bulky, non-planar artificial nucleobases can form stable metal-mediated base pairs. nih.gov

In Silico Prediction of Spectroscopic Responses and Binding Affinities

Computational methods are also employed to predict spectroscopic responses and binding affinities, providing valuable information for the design and interpretation of experiments.

As mentioned earlier, TD-DFT is a key tool for the in silico prediction of luminescence spectra. nih.gov By calculating the theoretical spectra for different possible geometries of metal-mediated base pairs, researchers can identify the species responsible for changes in fluorescence, such as the increase in luminescence observed upon silver(I) binding to a benzothiazole-substituted this compound. nih.gov

The binding affinity of this compound with other molecules, such as DNA polymerases, has also been investigated using computational approaches. For instance, in a study of the bacteriophage RB69 DNA polymerase, the binding of dATP opposite a templating this compound was analyzed. scispace.com While a crystal structure revealed two hydrogen bonds, the relatively high apparent dissociation constant (Kd,app) suggested a lower binding affinity than would be expected for a standard Watson-Crick base pair. scispace.comacs.orgnih.gov

Furthermore, the interaction of a monoclonal antibody with this compound has been shown to enhance its fluorescence intensity. nih.gov While the primary investigation was experimental, such phenomena can be further explored using computational docking and MD simulations to understand the specific interactions at the binding site that lead to this fluorescence enhancement.

Biological Activity and Mechanistic Investigations of 1,3 Diaza 2 Oxophenoxazine Derivatives in Vitro and in Silico

Antiviral Efficacy and Molecular Targets

Derivatives of 1,3-diaza-2-oxophenoxazine have emerged as potent antiviral agents, demonstrating efficacy against a diverse array of both DNA and RNA viruses. Their activity stems from their structural mimicry of natural nucleosides, allowing them to interfere with viral replication processes.

Broad-Spectrum Inhibition of DNA and RNA Viruses (e.g., VZV, CMV, TBEV, Enterovirus A71, Coxsackievirus A16, SARS-CoV-2)

Research has confirmed the broad-spectrum antiviral capabilities of this compound nucleosides. These compounds have shown inhibitory activity against various DNA viruses, including herpesviruses like Varicella-Zoster Virus (VZV) and human Cytomegalovirus (CMV). nih.govnih.gov Furthermore, their efficacy extends to a wide range of RNA viruses, such as Tick-Borne Encephalitis Virus (TBEV), Enterovirus A71, Coxsackievirus A16, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

One of the most potent compounds identified is 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, which is a powerful inhibitor of VZV replication. nih.govresearchgate.net Studies have also evaluated various modifications to the core structure, including the addition of fatty alkoxy substituents and the use of acyclic or carbocyclic moieties in place of the ribose residue, to expand the antiviral potential against viruses like TBEV and SARS-CoV-2. nih.gov While some derivatives showed promising inhibition of SARS-CoV-2 reproduction with EC₅₀ values in the low micromolar range, this was sometimes accompanied by commensurate cytotoxicity. nih.govnih.gov

| Compound | Virus | Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine (7a) | Varicella-Zoster Virus (VZV) [Wild Type] | HELF | 0.06 | nih.govnih.gov |

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine (7a) | Varicella-Zoster Virus (VZV) [TK-deficient] | HELF | 10 | nih.govnih.gov |

| Dimethoxytritylated analog of 7b | Tick-Borne Encephalitis Virus (TBEV) | PK | 0.4–3.4 | nih.gov |

| Compound 11a | Human Cytomegalovirus (CMV) | HELF | 14 | nih.gov |

| Compound 11b | Tick-Borne Encephalitis Virus (TBEV) | PK | 11 | nih.gov |

| Compound 11c | Enterovirus A71 | RD | 12 | nih.gov |

| Compound 12c | Coxsackievirus A16 | RD | 20 | nih.gov |

Mechanisms Involving Viral Enzyme Substrates and Nucleoside Metabolism

The primary mechanism of antiviral action for these compounds is their role as nucleoside analogues that disrupt viral nucleic acid synthesis. nih.gov Since this compound is an analogue of cytosine, its derivatives can be recognized by viral enzymes involved in nucleoside metabolism. nih.gov

A key aspect of their activity, particularly against herpesviruses like VZV, involves phosphorylation by viral enzymes. nih.gov For instance, the high potency of 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine against wild-type VZV compared to its significantly lower activity against thymidine (B127349) kinase (TK) deficient strains (EC₅₀ of 0.06 μM vs. 10 μM) strongly indicates that the compound is a substrate for the viral TK. nih.govnih.gov This viral enzyme phosphorylates the analogue, which is the first step in its activation process. nih.gov Once converted to their triphosphate form, these analogues can be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication. This dependence on viral-specific enzymes for activation contributes to their selective antiviral effect.

Anticancer Research and Cellular Pathway Modulation

The phenoxazine (B87303) scaffold is not only a component of antiviral agents but also a promising structure for the development of anticancer therapies. nih.govmdpi.comresearchgate.net As nucleoside analogues, these derivatives can interfere with the metabolic and regulatory pathways of cancer cells, which are characterized by rapid proliferation and high rates of DNA synthesis. mdpi.com

Interaction with Nucleic Acids and Proteins as Potential Targets

The fundamental anticancer mechanism of this compound derivatives lies in their interaction with nucleic acids. The artificial nucleobase, also known as tCO, and its derivatives like G-clamp, are designed to bind strongly to guanine (B1146940). nih.gov When incorporated into DNA, they significantly enhance the stability of the double-stranded structure. nih.gov This ability to stabilize nucleic acid duplexes is a key feature of the phenoxazine scaffold. researchgate.net By mimicking natural purine (B94841) or pyrimidine (B1678525) nucleosides, these analogues can be taken up by cancer cells and phosphorylated into their active forms. These active forms can then interfere with DNA and RNA synthesis and repair, for instance, by acting as chain terminators, thereby disrupting the replication of rapidly dividing cancer cells. mdpi.com

Investigation of Autophagy Activation Pathways

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, sometimes promoting survival and at other times contributing to cell death. nih.gov The modulation of autophagy is therefore a key area of anticancer research. Studies on related phenoxazine and phenothiazine (B1677639) derivatives have shown that these compounds can trigger autophagy in cancer cells. nih.govresearchgate.net One investigation revealed that a specific phenoxazine derivative induces autophagy by increasing the formation of autophagosomes, boosting the expression of the autophagy-related protein beclin-1, and inhibiting the mTOR (mammalian target of rapamycin) signaling pathway. researchgate.net The mTOR pathway is a central regulator of cell growth and proliferation and a negative regulator of autophagy. mdpi.com The ability of these compounds to stimulate autophagy can be either dependent or independent of the mTOR pathway, with the specific effect often varying based on the compound's concentration and the cancer cell line being studied. nih.gov

Modulatory Effects on G-quadruplex DNA Structures

G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that are commonly found in guanine-rich regions of the genome, such as in telomeres and the promoter regions of oncogenes like c-KIT. nih.govnih.gov These structures are considered promising targets for anticancer therapy because their stabilization can inhibit telomerase activity and suppress the transcription of cancer-promoting genes. rsc.orgnih.gov

The phenoxazine scaffold has been identified as a promising basis for designing ligands that bind to and stabilize G4 structures. nih.govresearchgate.netrsc.org Studies have shown that phenoxazine-based nucleoside analogues and other derivatives can have remarkably high G4-stabilizing effects, often comparable or superior to well-known selective G4 ligands. nih.govresearchgate.net The anticancer activity of these compounds correlates well with their G4-binding affinities. nih.govresearchgate.net Furthermore, these phenoxazine derivatives have been observed to localize within the cell nucleus, which supports a G4-mediated mechanism of action. nih.govresearchgate.net By stabilizing G4 structures in the promoter regions of oncogenes, these ligands can down-regulate gene expression, thereby inhibiting cancer cell growth. nih.gov

Development as Oligonucleotide Therapeutics and Gene Silencing Agents

The artificial nucleobase this compound (tCO) and its derivatives have been investigated for their potential in developing more effective oligonucleotide therapeutics, particularly antisense oligonucleotides (ASOs). nih.govnih.gov These modified oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences, leading to the silencing of the targeted gene. The incorporation of tCO and its more complex derivative, G-clamp (which contains a tCO unit), into ASOs has been shown to significantly enhance their therapeutic properties. nih.govnih.gov

One of the key advantages of incorporating these phenoxazine-based nucleobases is the increased stability of the resulting duplex formed between the ASO and its target RNA. nih.govnih.gov The G-clamp derivative, for instance, is capable of forming four hydrogen bonds with a guanine base in the target strand, which significantly strengthens the binding affinity. researchgate.net This enhanced stability is a crucial factor in improving the efficacy of gene silencing.

In a notable in vitro study, researchers designed and synthesized ASOs targeting the mouse long non-coding RNA metastasis-associated lung adenocarcinoma transcript 1 (mMALAT1). nih.govnih.gov When a G-clamp base with a flexible linker was introduced at the 5'-end of the ASO, it demonstrated a significantly more effective knockdown of mMALAT1 in mouse skeletal muscle compared to the unconjugated ASO. nih.govnih.gov Similarly, ASOs conjugated with 2'-deoxyribonucleotides bearing the tCO nucleobase at the 5'-end also exhibited a comparable potent knockdown effect. nih.govnih.gov These findings suggest that the incorporation of phenoxazine nucleobases could lead to improved therapeutic outcomes for diseases treatable with ASO technology, such as muscular dystrophy. nih.govnih.gov

The research highlights a promising strategy for enhancing the gene-silencing activity of ASOs. By modifying oligonucleotides with this compound derivatives, it is possible to achieve greater target engagement and more potent therapeutic effects.

| ASO Modification | Target Gene | Experimental System | Observed Knockdown Effect | Reference |

|---|---|---|---|---|

| Unconjugated ASO | mMALAT1 | Mouse skeletal muscle | Baseline | nih.govnih.gov |

| G-clamp-linker ASO (5'-end) | mMALAT1 | Mouse skeletal muscle | Significantly more effective than unconjugated ASO | nih.govnih.gov |

| tCO-conjugated ASO (5'-end) | mMALAT1 | Mouse skeletal muscle | Similar knockdown effect to G-clamp-linker ASO | nih.govnih.gov |

Future Directions and Emerging Research Avenues for 1,3 Diaza 2 Oxophenoxazine

Rational Design and Synthesis of Next-Generation Probes and Therapeutics

The 1,3-diaza-2-oxophenoxazine core is a valuable pharmacophore, and its derivatives are being actively explored in the rational design of new therapeutic agents and biological probes. A significant area of focus is its incorporation into oligonucleotides to enhance their therapeutic potential and biological properties.

Researchers have successfully designed and synthesized novel antisense oligonucleotides (ASOs) containing this compound derivatives. For instance, an ASO conjugated with a G-clamp, a derivative of this compound, at its 5'-end demonstrated a significantly more effective knockdown of mouse long non-coding RNA metastasis-associated lung adenocarcinoma transcript 1 (mMALAT1) in skeletal muscle compared to its unconjugated counterpart. researchgate.net This highlights the potential of using these modified oligonucleotides to improve therapeutic effects against diseases like muscular dystrophy. researchgate.net The phenoxazine (B87303) skeleton is a component of major pharmaceuticals, and its incorporation into oligonucleotides is hypothesized to alter properties related to intracellular uptake and tissue migration. researchgate.netresearchgate.net

The synthesis of these next-generation probes involves strategic chemical modifications. The artificial nucleobase this compound (tCO) and its derivatives are known to bind strongly to guanine (B1146940), significantly increasing the stability of double-stranded DNA when incorporated. researchgate.netresearchgate.net This property is being leveraged to create more stable and effective nucleic acid-based therapeutics.

Table 1: Examples of this compound-Based Therapeutic and Probe Design

| Compound/Derivative | Application Area | Key Finding | Potential Impact |

|---|---|---|---|

| G-clamp-linker Antisense Oligonucleotide | Gene Silencing | Enhanced knockdown of mMALAT1 in skeletal muscle. researchgate.net | Improved therapeutics for muscular dystrophy and other genetic disorders. |

| tCO-conjugated Oligonucleotides | Nucleic Acid Stability | Increased stability of double-stranded DNA. researchgate.netresearchgate.net | Development of more robust and effective nucleic acid-based drugs. |

Expanding Applications in Advanced Biosensing and Biomedical Imaging

The intrinsic fluorescence of this compound makes it a powerful tool for developing advanced biosensors and for biomedical imaging applications. Its utility as a fluorescent nucleobase analogue is a cornerstone of this research area.

The compound has been utilized as an internal probe to monitor conformational changes in DNA structures. mdpi.com For example, the fluorescent cytosine analog, tricyclic this compound (tCO), has been employed to study the transition of DNA sequences into i-motif structures. mdpi.com The fluorescence of tCO is quenched upon the formation of the i-motif, providing a clear signal for monitoring this structural change in real-time and even within living cells. ub.edu

Furthermore, this compound is being explored in the development of novel nanomaterials for biosensing. By incorporating the fluorescent cytosine analog tC into cytosine-rich DNA templates, researchers aim to improve the fluorescence properties of DNA-templated silver nanoclusters (DNA-AgNCs). mdpi.com This could lead to the creation of more sensitive and stable fluorescent probes for various analytical applications. The unique structure of tC allows for stable interactions with complementary bases, making it a valuable component in the design of oligonucleotides for nanostructure formation. mdpi.com

Table 2: Applications of this compound in Biosensing and Imaging

| Application | Methodology | Key Advantage | Emerging Research Focus |

|---|---|---|---|

| Monitoring i-motif formation | Incorporation of tCO into DNA sequences and monitoring fluorescence changes. mdpi.comub.edu | Enables real-time observation of DNA structural dynamics in vitro and in vivo. | Studying the biological roles of non-canonical DNA structures. |

| Enhancing DNA-templated silver nanoclusters | Using tC-containing oligonucleotides as scaffolds for AgNC synthesis. mdpi.com | Potential for brighter and more stable fluorescent nanoprobes. | Development of advanced biosensors with improved sensitivity. |

| Live-cell imaging | Labeling mRNA with tCO to visualize its localization and translation. researchgate.net | Allows for simultaneous visualization of the transcript and its protein product. | Understanding gene expression dynamics in living cells. |

Deepening Mechanistic Understanding of Complex Biological Systems through Analogues

Analogues of this compound are proving to be invaluable tools for dissecting complex biological mechanisms, particularly those involving nucleic acid structures and interactions. By strategically incorporating these analogues into biological systems, researchers can gain unprecedented insights into their function.

A key area of investigation is the study of non-canonical DNA structures, such as the i-motif. The cytosine analog this compound (tCO) has been shown to enhance the thermal and pH stability of i-motifs. mdpi.comub.edu This stabilization is attributed to increased stacking interactions between tCO and adjacent guanine residues. mdpi.com By creating more stable i-motif structures, researchers can more easily study their formation and potential biological roles under physiological conditions.

The ability of tCO to form base pairs with both cytosine and guanine provides a versatile tool for probing DNA structure and dynamics. ub.edu For example, the incorporation of tCO near a G:C:G:C minor groove tetrad has been shown to induce a strong thermal and pH stabilization of the i-motif structure. ub.edu This allows for a more detailed structural and functional analysis of these complex DNA arrangements.

Table 3: Mechanistic Insights Gained from this compound Analogues

| Biological System/Process | Analogue Used | Key Finding | Significance |

|---|---|---|---|

| i-motif DNA structure | This compound (tCO) | Enhanced thermal and pH stability of the i-motif. mdpi.comub.edu | Facilitates the study of i-motif formation and function under physiological conditions. |

| DNA conformational transitions | Tricyclic this compound (tCO) | Acts as an efficient internal probe to monitor pH-dependent structural changes. mdpi.com | Provides a tool to investigate the dynamics of DNA structures implicated in gene regulation. |

Exploration of Novel Materials Science Applications

While the primary focus of this compound research has been in the biological sciences, the broader phenoxazine class of compounds possesses properties that make them attractive for materials science applications. This suggests a promising, albeit less explored, future direction for this compound itself.

Phenoxazine derivatives have demonstrated utility in a range of materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net They have also been investigated as photoredox catalysts in metal-free polymerizations. researchgate.net These applications stem from the favorable electronic and photophysical properties of the phenoxazine core.

The exploration of this compound and its derivatives in these areas is a logical next step. Its inherent fluorescence and ability to interact with other molecules could be harnessed in the design of new functional materials. For example, its incorporation into polymers could lead to novel sensory materials or materials with unique optical properties. Further research is needed to synthesize and characterize this compound-containing materials to fully assess their potential in these emerging technological fields.

Q & A

Q. How does tCO enhance duplex stability in DNA, and what experimental methods validate its base-pairing fidelity?

tCO, a tricyclic cytosine analog, improves duplex stability by forming strong hydrogen bonds with guanine and optimizing π-π stacking with adjacent bases . To validate its fidelity:

- UV-melting experiments : Measure melting temperatures (Tm) of duplexes containing tCO versus unmodified DNA. A higher Tm indicates enhanced stability .

- NMR/X-ray crystallography : Resolve structures to confirm minimal helical distortion and canonical G-tCO pairing .

- Fluorescence quenching assays : Monitor Förster resonance energy transfer (FRET) between tCO and adjacent fluorophores to assess structural integrity .

Q. What protocols are recommended for incorporating tCO into oligonucleotides for fluorescence studies?

tCO is introduced via phosphoramidite chemistry during solid-phase DNA synthesis:

- Phosphoramidite preparation : Use tert-butyldimethylsilyl (TBDMS) protection for the 2′-hydroxyl group to ensure compatibility with standard synthesis conditions .

- Post-synthesis deprotection : Treat with ammonium hydroxide/ethanol (3:1 v/v) at 55°C for 16 hours to remove protecting groups without degrading tCO .

- Quality control : Verify incorporation via MALDI-TOF mass spectrometry and HPLC purification .

Advanced Research Questions

Q. How can tCO's fluorescence quantum yield (QY) be optimized in single-stranded vs. double-stranded DNA contexts?

tCO exhibits a QY of ~0.22 in duplex DNA but varies between 0.14–0.41 in single strands due to base-stacking heterogeneity . Optimization strategies include:

- Sequence engineering : Flank tCO with adenine or thymine residues to reduce dynamic quenching in single strands .

- Environmental screening : Test solvents (e.g., glycerol) or crowding agents (e.g., PEG) to mimic duplex rigidity in single strands .

- Time-resolved spectroscopy : Use time-correlated single-photon counting (TCSPC) to disentangle contributions from radiative/non-radiative decay pathways .

Q. How do polymerases like RB69 DNA polymerase handle tCO-containing templates, and what experimental designs resolve insertion/extension contradictions?

Wild-type RB69pol inserts dGMP opposite tCO with high fidelity, but the Y567A mutant permits dAMP insertion . To resolve discrepancies:

- Pre-steady-state kinetics : Measure kpol (polymerization rate) and Kd (dNTP binding affinity) for dAMP/dGMP insertion using rapid quench-flow assays .

- Bypass efficiency assays : Compare extension rates past A:tCO vs. G:tCO pairs under single-turnover conditions .

- Structural modeling : Perform molecular dynamics simulations to analyze steric clashes caused by the Y567A mutation .

Q. What methodologies address contradictions in fluorescence anisotropy data when studying tCO-labeled DNA-protein interactions?

Contradictions arise from variations in tCO’s orientation or local DNA flexibility. Mitigation strategies:

- Control experiments : Compare anisotropy of free tCO-DNA vs. protein-bound complexes to isolate rotational diffusion effects .

- Global analysis : Integrate anisotropy with FRET or gel-shift assays to cross-validate binding constants .

- Temperature-dependent studies : Probe anisotropy at multiple temperatures to disentangle static vs. dynamic contributions .

Q. How does tCO compare to other fluorescent base analogs (e.g., tC) in probing DNA dynamics, and what criteria guide their selection?

Selection criteria : Use tCO for high brightness in duplexes and tC for homogeneous emission in flexible regions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on tCO’s duplex-stabilizing effects in GC-rich vs. AT-rich sequences?

- Context-dependent stacking : GC-rich sequences may amplify tCO’s π-π stacking, while AT-rich regions lack this synergy .

- Experimental validation : Repeat Tm assays in buffers with matched ionic strength (e.g., 100 mM NaCl, 10 mM Mg<sup>2+</sup>) to control for electrostatic effects .

- MD simulations : Model base-pair breathing motions to identify sequence-specific stabilization mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.